N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, commonly referred to as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in the brain. BAY 73-6691 has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
BAY 73-6691 selectively inhibits N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, which is highly expressed in the hippocampus and other brain regions involved in learning and memory. By inhibiting this compound, BAY 73-6691 increases the levels of cGMP, which is a second messenger involved in synaptic plasticity and neuronal survival.
Biochemical and physiological effects
BAY 73-6691 has been found to increase the levels of cGMP in the brain, which has been implicated in the regulation of synaptic plasticity and neuronal survival. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that plays a critical role in synaptic plasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 73-6691 has several advantages for use in lab experiments, including its high selectivity for N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, its ability to penetrate the blood-brain barrier, and its neuroprotective effects. However, BAY 73-6691 also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on BAY 73-6691. One area of interest is the potential therapeutic applications of BAY 73-6691 in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide inhibitors based on the structure of BAY 73-6691. Additionally, future research could focus on the mechanisms underlying the neuroprotective effects of BAY 73-6691 and its effects on synaptic plasticity and neuronal survival.
Synthesemethoden
The synthesis of BAY 73-6691 involves several steps, including the reaction of 4-bromophenyl hydrazine with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with diethylamine and sulfonyl chloride to yield BAY 73-6691.
Wissenschaftliche Forschungsanwendungen
BAY 73-6691 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BAY 73-6691 has also been found to have antidepressant and anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)19)17(22)20-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIJNCIGHGXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.